3-Chloro-pyrrolidine hydrochloride

Description

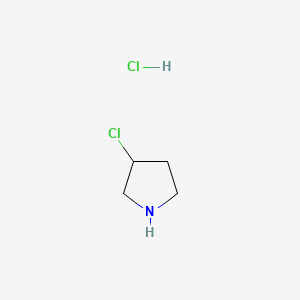

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVCMMDAWUYBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735228 | |

| Record name | 3-Chloropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-47-1 | |

| Record name | 3-Chloropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Application of 3 Chloro Pyrrolidine Hydrochloride As a Key Synthetic Intermediate

Building Block for Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core components in a vast number of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net The pyrrolidine (B122466) scaffold, a five-membered nitrogen heterocycle, is one of the most frequently utilized in medicinal chemistry. nih.gov 3-Chloro-pyrrolidine hydrochloride acts as a fundamental building block for synthesizing a wide array of these structures. cymitquimica.com Its utility stems from the ability to modify the ring through reactions involving both the nitrogen atom and the chlorinated carbon, leading to diverse substituted pyrrolidines and more complex fused heterocyclic systems. organic-chemistry.orgtandfonline.com The non-planar, three-dimensional shape of the pyrrolidine ring allows for a better exploration of pharmacophore space compared to flat aromatic rings, a desirable trait in drug design. nih.gov

Precursor in Pharmaceutical and Agrochemical Synthesis

The inherent reactivity and structural features of this compound make it a significant precursor in the development of new pharmaceuticals and agrochemicals. chemimpex.com The pyrrolidine ring is a privileged structure, appearing in numerous FDA-approved drugs and natural alkaloids like nicotine (B1678760). wikipedia.orgnih.gov Its incorporation can significantly influence a molecule's biological activity and physicochemical properties, such as solubility and lipophilicity. nih.gov In agrochemical research, chloro-containing compounds are integral to the synthesis of new insecticidal and acaricidal agents, highlighting the potential role of intermediates like this compound in this field. nih.gov

Chirality plays a pivotal role in the efficacy and safety of many drugs. The pyrrolidine ring contains stereogenic carbons, and controlling their spatial orientation is crucial for achieving selective interaction with biological targets like enzymes and receptors. nih.gov Chiral pyrrolidines are used as intermediates in the synthesis of asymmetric single-isomer drugs with a wide range of activities, including antitumor, anti-inflammatory, and anti-HIV properties. samispecialtychemicals.com As a chiral building block, (R)- or (S)-3-chloro-pyrrolidine hydrochloride enables the synthesis of enantiomerically pure drug candidates. nih.gov This stereochemical control is essential because different enantiomers of a drug can have vastly different biological profiles. nih.gov The use of such chiral intermediates is a key strategy in modern medicinal chemistry to develop more potent and selective therapeutic agents, particularly for treating neurological disorders. chemimpex.com

This compound is a key intermediate in the synthesis of novel bioactive molecules. cymitquimica.comchemimpex.com The pyrrolidine scaffold is central to the discovery of new therapeutic agents due to its unique structural and chemical properties. nih.gov Research has demonstrated the versatility of this framework in generating compounds with a wide spectrum of biological activities. For instance, derivatives such as 3-chloro-1-aryl pyrrolidine-2,5-diones have been synthesized and identified as potent inhibitors of human carbonic anhydrase isoenzymes, which are implicated in diseases like glaucoma and epilepsy. researchgate.net The ability to functionalize the 3-chloro-pyrrolidine core allows medicinal chemists to systematically modify structures to optimize their interaction with biological targets, leading to the development of new and improved bioactive compounds. nih.gov

Examples of Bioactive Compounds and Drug Classes Incorporating the Pyrrolidine Scaffold

| Drug/Compound Class | Therapeutic Area/Activity | Reference |

|---|---|---|

| Captopril | ACE inhibitor (Antihypertensive) | mdpi.com |

| Eletriptan | Anti-migraine agent | mdpi.com |

| Vildagliptin | Antidiabetic | mdpi.com |

| Daclatasvir | Antiviral (Hepatitis C) | mdpi.com |

| 3-chloro-1-aryl pyrrolidine-2,5-diones | Carbonic Anhydrase Inhibitors | researchgate.net |

| Chiral Pyrrolidines | Antitumor, Anesthetic, Anti-HIV | samispecialtychemicals.com |

Participation in Electrophilic and Nucleophilic Substitution Reactions

The chemical reactivity of this compound is defined by two primary sites: the nucleophilic secondary amine and the electrophilic carbon atom bonded to the chlorine. The nitrogen atom can act as a nucleophile, attacking electrophilic species. nih.gov Conversely, the chlorine atom functions as a leaving group, making the C-3 position of the ring susceptible to attack by nucleophiles. acs.org This dual reactivity allows the compound to participate in a variety of substitution reactions, which are fundamental for building more complex molecules. In nucleophilic substitution reactions, an incoming nucleophile displaces the chloride ion, forming a new bond at the C-3 position. The efficiency of such reactions can be influenced by the presence of other functional groups on the ring and the reaction conditions. masterorganicchemistry.com

Alkylation is a key transformation involving the 3-chloro-pyrrolidine moiety. The nitrogen atom of the pyrrolidine ring is a potent nucleophile and readily undergoes N-alkylation with various alkyl halides. nih.gov This reaction is a common method for attaching the pyrrolidine ring to other molecular fragments or for introducing substituents on the nitrogen atom, which can significantly alter the molecule's properties. organic-chemistry.orgnih.gov Furthermore, the C-3 carbon, being an electrophilic center, can be alkylated via nucleophilic substitution, where a carbanion or another carbon-based nucleophile displaces the chloride. This C-alkylation allows for the formation of carbon-carbon bonds, enabling the extension and elaboration of the carbon skeleton, which is a critical step in the synthesis of many complex organic molecules. acs.org

Nucleophilic Displacement Strategies for Functional Group Interconversion

This compound and its N-protected derivatives serve as valuable precursors in the synthesis of a diverse array of functionalized pyrrolidine rings. The carbon-chlorine bond at the 3-position is susceptible to nucleophilic attack, providing a straightforward method for the introduction of various functional groups through S(_N)2 reactions. This strategy is fundamental for creating libraries of 3-substituted pyrrolidines, which are prevalent scaffolds in medicinal chemistry and materials science.

The success of these nucleophilic displacement reactions often hinges on the appropriate selection of an N-protecting group for the pyrrolidine nitrogen. The hydrochloride salt itself can complicate reactions with basic nucleophiles. Therefore, protection with groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or benzyl (B1604629) (Bn) is a common preliminary step. This N-protection prevents the pyrrolidine nitrogen from acting as a competing nucleophile or base and improves the substrate's solubility in organic solvents.

A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of 3-substituted pyrrolidines. These include:

Nitrogen Nucleophiles: Amines, azides, and heterocycles can be introduced at the 3-position. For instance, the reaction of an N-protected 3-chloropyrrolidine (B169988) with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) yields a 3-azidopyrrolidine. This azide can then be readily reduced to a 3-aminopyrrolidine, a crucial building block for many pharmaceutical agents. The direct displacement with primary or secondary amines can also be achieved, often requiring heat and a non-nucleophilic base to neutralize the generated HCl.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the synthesis of 3-alkoxy- and 3-aryloxypyrrolidines, respectively. These reactions are typically carried out under basic conditions, for example, by treating an alcohol or phenol (B47542) with a strong base like sodium hydride to generate the corresponding nucleophile prior to the addition of the N-protected 3-chloropyrrolidine.

Sulfur Nucleophiles: Thiols and thiophenols can be readily converted into their more nucleophilic thiolate anions using a base. These thiolates can then efficiently displace the chloride from the pyrrolidine ring to form 3-thioethers. These sulfur-containing pyrrolidines are of interest for their unique biological activities and as intermediates in further synthetic transformations.

The choice of solvent, temperature, and base is critical to optimize the yield and minimize side reactions, such as elimination. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can effectively solvate the cation of the nucleophilic salt while not significantly solvating the anion, thus enhancing its nucleophilicity.

The following table summarizes representative examples of nucleophilic displacement reactions on N-protected 3-chloropyrrolidine derivatives, showcasing the versatility of this synthetic strategy.

Table 1: Nucleophilic Displacement Reactions on N-Protected 3-Chloropyrrolidine

| N-Protecting Group | Nucleophile | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Boc | Sodium Azide (NaN(_3)) | DMF, 90 °C | N-Boc-3-azidopyrrolidine | High |

| Cbz | Sodium Phenoxide (NaOPh) | DMF, rt to 60 °C | N-Cbz-3-phenoxypyrrolidine | Good |

| Bn | Sodium Thiophenoxide (NaSPh) | Ethanol, reflux | N-Benzyl-3-(phenylthio)pyrrolidine | Moderate |

| Boc | Benzylamine | K(_2)CO(_3), Acetonitrile, 80 °C | N-Boc-3-(benzylamino)pyrrolidine | Good |

| Cbz | Sodium Methoxide (NaOMe) | Methanol, reflux | N-Cbz-3-methoxypyrrolidine | High |

Derivatization and Advanced Functionalization Strategies of 3 Chloro Pyrrolidine Hydrochloride

N-Derivatization and Amine Functionalization

The secondary amine of 3-chloro-pyrrolidine hydrochloride is a primary site for derivatization, enabling the introduction of a wide range of functional groups. This process, known as N-derivatization or amine functionalization, is fundamental to modifying the molecule's properties and incorporating it into larger, more complex structures.

Common N-derivatization strategies include alkylation, acylation, and sulfonylation. For instance, the nitrogen can be alkylated with various alkyl halides to introduce different alkyl chains. A notable example is the synthesis of 1-alkyl-3-chloropyrrolidines, which can be achieved by reacting 3-chloropyrrolidine (B169988) with the corresponding alkylating agent. google.com These 1-substituted-3-halopyrrolidines are important intermediates in the preparation of pharmaceuticals. google.com For example, 1-methyl-3-chloropyrrolidine is a precursor for the synthesis of the anticholinergic drug glycopyrrolate. google.com

Furthermore, the nitrogen atom can participate in more complex reactions. For example, it can be involved in the formation of N-heterocyclic diselenides, which have applications in organoselenium chemistry. chem960.com The amine functionality also allows for its use in multicomponent reactions, providing a pathway to structurally diverse pyrrolidine (B122466) derivatives. researchgate.net

Table 1: Examples of N-Derivatization Reactions of 3-Chloro-pyrrolidine

| Reactant | Reagent | Product | Reaction Type |

| 3-Chloro-pyrrolidine | Methyl Bromide | 1-Methyl-3-chloropyrrolidine | N-Alkylation |

| 3-Chloro-pyrrolidine | Acetyl Chloride | 1-Acetyl-3-chloropyrrolidine | N-Acylation |

| 3-Chloro-pyrrolidine | Benzenesulfonyl Chloride | 1-(Phenylsulfonyl)-3-chloropyrrolidine | N-Sulfonylation |

| 1-Alkyl-3-chloropyrrolidine | Sodium Cyanide | 1-Alkyl-3-cyanopyrrolidine | Nucleophilic Substitution |

Modification and Substitution of the Chloro Group

The chloro group at the 3-position of the pyrrolidine ring is a key reactive handle for introducing a variety of functional groups through nucleophilic substitution reactions. The carbon-chlorine bond can be cleaved, and the chlorine atom replaced by a range of nucleophiles, leading to a diverse set of 3-substituted pyrrolidines.

Common nucleophiles used in these reactions include amines, alcohols, thiols, and cyanide. For example, reaction with primary or secondary amines leads to the formation of 3-amino-pyrrolidines. The reaction with alkoxides or phenoxides yields 3-alkoxy- or 3-aryloxy-pyrrolidines, respectively. Thiolates can be used to introduce sulfur-containing functionalities, resulting in 3-thio-pyrrolidines. The displacement of the chloro group with cyanide, as seen in the synthesis of 1-alkyl-3-cyanopyrrolidines, provides a precursor for further transformations of the cyano group. researchgate.net

The efficiency of these substitution reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a protecting group on the pyrrolidine nitrogen. In some cases, the substitution proceeds with inversion of configuration at the C-3 position, a crucial aspect for controlling the stereochemistry of the final product. researchgate.net

Recent advancements have also demonstrated that the chloro group can participate in more complex transformations, such as Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl or vinyl substituents at the 3-position. nih.gov

Table 2: Nucleophilic Substitution Reactions at the C-3 Position

| Starting Material | Nucleophile | Product |

| 3-Chloro-pyrrolidine derivative | Amine (R₂NH) | 3-(Dialkylamino)pyrrolidine derivative |

| 3-Chloro-pyrrolidine derivative | Alkoxide (RO⁻) | 3-Alkoxypyrrolidine derivative |

| 3-Chloro-pyrrolidine derivative | Thiolate (RS⁻) | 3-(Alkylthio)pyrrolidine derivative |

| 3-Chloro-pyrrolidine derivative | Cyanide (CN⁻) | 3-Cyanopyrrolidine derivative |

Introduction of Diverse Substituents onto the Pyrrolidine Ring System

Beyond modifications at the nitrogen and the C-3 position, various strategies exist to introduce substituents at other positions of the pyrrolidine ring, starting from 3-chloro-pyrrolidine or its derivatives. These methods allow for the creation of polysubstituted pyrrolidines with complex substitution patterns. nih.gov

One approach involves the functionalization of the pyrrolidine ring through C-H activation. rsc.org This modern synthetic strategy allows for the direct introduction of functional groups at specific C-H bonds, offering an efficient way to build molecular complexity. For example, electrochemical methods have been developed for the vicinal C-H difunctionalization of saturated azaheterocycles, including pyrrolidine derivatives. nih.gov This can lead to the introduction of groups like acetate (B1210297) at the α-position and a chloro group at the β-position, which can be further modified. nih.gov

Another strategy involves the synthesis of pyrroline (B1223166) intermediates from 3-chloro-pyrrolidine, which can then undergo addition reactions to introduce substituents across the double bond. For instance, 3-pyrroline, which can be formed from 3-chloropyrrolidine, reacts with various reagents to yield substituted pyrrolidines. ontosight.ai Palladium-catalyzed hydroarylation of pyrrolines is another powerful method for introducing aryl groups at the 3-position of the pyrrolidine ring. nih.gov

The introduction of substituents can also be achieved by constructing the pyrrolidine ring from acyclic precursors, where the desired substituents are already in place. However, the functionalization of a pre-existing pyrrolidine scaffold, such as that provided by 3-chloro-pyrrolidine, offers a more direct route to certain substituted derivatives. researchgate.net The pyrrolidine scaffold is highly valued in medicinal chemistry due to its three-dimensional nature and the stereochemical diversity it can impart to a molecule. researchgate.netnih.gov

Table 3: Methods for Introducing Substituents onto the Pyrrolidine Ring

| Method | Description | Example Product |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds. | α-Acetoxy-β-chloropyrrolidine |

| Pyrroline Intermediates | Addition reactions across the double bond of a pyrroline. | 3-Aryl-pyrrolidines |

| Palladium-Catalyzed Hydroarylation | Introduction of aryl groups onto the pyrrolidine ring. | 3-Aryl-pyrrolidines |

Synthesis of Fused, Spirocyclic, and Pyrrolopyridine Systems

This compound is a valuable starting material for the synthesis of more complex and rigid polycyclic structures, including fused, spirocyclic, and pyrrolopyridine systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Fused Systems: Fused bicyclic systems can be constructed by forming a new ring that shares two atoms with the original pyrrolidine ring. For instance, intramolecular cyclization reactions involving substituents on both the nitrogen and another position of the pyrrolidine ring can lead to the formation of fused structures like pyrrolizidines. csic.es

Spirocyclic Systems: Spirocyclic compounds, where two rings share a single atom, can be synthesized from 3-chloro-pyrrolidine derivatives. researchgate.net One common strategy involves the generation of an azomethine ylide from a pyrrolidine derivative, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. nih.govrsc.org This approach allows for the construction of a wide variety of spirocyclic pyrrolidines. researchgate.netnih.gov For example, the reaction of an N-benzyl azomethine ylide with an exocyclic alkene can yield novel spirocyclic pyrrolidines. nih.gov

Pyrrolopyridine Systems: The synthesis of pyrrolopyridines, which contain both a pyrrolidine and a pyridine (B92270) ring, can also be approached using 3-chloro-pyrrolidine as a building block. These structures can be assembled through multi-step sequences that involve the formation of the pyridine ring onto the pyrrolidine scaffold or vice versa.

The construction of these complex cyclic systems often relies on key bond-forming reactions and strategic functionalization of the initial this compound. The resulting polycyclic molecules often possess unique three-dimensional shapes and have found applications as building blocks in drug discovery. researchgate.netnih.gov

Table 4: Synthetic Approaches to Complex Pyrrolidine-Based Systems

| System Type | Synthetic Strategy | Key Reaction |

| Fused Systems | Intramolecular Cyclization | - |

| Spirocyclic Systems | Azomethine Ylide Cycloaddition | [3+2] Cycloaddition |

| Pyrrolopyridine Systems | Multi-step Ring Formation | - |

Stereochemical Aspects in Derivatization: Retention and Inversion of Configuration

The stereochemistry of reactions involving 3-chloro-pyrrolidine is a critical consideration, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. researchgate.netuou.ac.in The C-3 position of 3-chloro-pyrrolidine is a stereocenter, and its configuration can either be retained or inverted during derivatization reactions.

Inversion of Configuration: Nucleophilic substitution reactions at the C-3 position, particularly those following an Sₙ2 mechanism, typically proceed with inversion of configuration. medium.comsavemyexams.com In this process, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloro atom). medium.comsavemyexams.com This "backside attack" leads to a product where the stereochemistry at the reaction center is flipped, similar to an umbrella turning inside out in the wind. medium.com For example, the reaction of a chiral 3-chloropyrrolidine with a nucleophile can lead to the formation of a 3-substituted pyrrolidine with the opposite stereoconfiguration. researchgate.net Complete inversion of configuration is a hallmark of the Sₙ2 mechanism. tardigrade.in

Retention of Configuration: In some cases, reactions can proceed with retention of configuration, where the stereochemistry at the C-3 center remains unchanged. This can occur through various mechanisms, such as double inversion or reactions involving neighboring group participation. For instance, a ring expansion of an α-chloromethylazetidine to a 3-chloropyrrolidine has been shown to proceed with retention of configuration. clockss.org

The ability to control the stereochemical outcome of these reactions is paramount for the synthesis of enantiomerically pure compounds. google.com The choice of reactants, reaction conditions, and the presence of specific functional groups can all influence whether a reaction proceeds with retention or inversion of configuration. researchgate.netnih.gov Understanding and controlling these stereochemical aspects is essential for the rational design and synthesis of new pyrrolidine-based molecules with desired biological activities. researchgate.net

Table 5: Stereochemical Outcomes in 3-Chloro-pyrrolidine Derivatization

| Reaction Type | Typical Stereochemical Outcome | Mechanism |

| Nucleophilic Substitution (Sₙ2) | Inversion of Configuration | Backside attack by nucleophile |

| Ring Expansion (e.g., from azetidine) | Retention of Configuration | Specific mechanistic pathway |

Advanced Spectroscopic and Computational Analysis in 3 Chloro Pyrrolidine Hydrochloride Research

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity, structure, and purity of 3-Chloro-pyrrolidine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and assigning the stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded and appear at a lower field (higher ppm value) compared to the other carbon atoms in the pyrrolidine (B122466) ring.

The stereochemical assignment, particularly determining the relative and absolute configuration at the chiral center (C3), can be achieved through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space interactions between protons, which helps in deducing the spatial arrangement of the substituents on the pyrrolidine ring. For related pyrrolidine derivatives, the stereochemistry has been successfully established using such NMR methods. utwente.nl

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 1.5 - 4.0 | The specific shifts and coupling patterns are highly dependent on the substituents and stereochemistry. Protons adjacent to the nitrogen and chlorine atoms typically appear at the lower end of this range. |

| ¹³C | 20 - 70 | The carbon atom attached to the chlorine (C3) is expected to have a chemical shift in the range of 50-70 ppm, while the other ring carbons will be found at higher fields (lower ppm values). |

Note: The exact chemical shifts for this compound can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are vital for confirming the molecular weight and purity of this compound. medistri.swissunl.edu

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ corresponding to the free base (3-chloropyrrolidine) would be observed. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns observed in the mass spectrum provide further structural confirmation. Common fragmentation pathways for pyrrolidines involve the loss of substituents and ring cleavage.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swiss This technique is particularly useful for assessing the purity of a sample by separating the main component from any impurities before mass analysis. medistri.swiss The retention time from the GC provides an additional parameter for identification when compared to a known standard. medistri.swiss The mass spectrometer then provides a spectrum for each separated component, allowing for their definitive identification. medistri.swiss For instance, in the analysis of related compounds, GC-MS has been effectively used to determine residue levels and confirm purity. unl.edu

Table 2: Key Mass Spectrometry Data for 3-Chloropyrrolidine (B169988)

| Parameter | Expected Value/Observation | Significance |

| Molecular Ion (M⁺) m/z | ~105.04 (for ³⁵Cl) and ~107.04 (for ³⁷Cl) | Confirms the molecular weight of the free base. |

| Isotopic Pattern | M⁺ and M+2 peaks in a ~3:1 ratio | Characteristic signature of a monochlorinated compound. |

| Fragmentation Ions | Fragments corresponding to the loss of Cl, HCl, and ring fragments. | Provides structural information and confirms the pyrrolidine core. |

Note: The observed m/z values are for the free base, 3-chloropyrrolidine. The hydrochloride salt itself is not typically observed directly in the gas phase.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. researchgate.netspringernature.com For this compound, which possesses a stereocenter at the C3 position, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its solid-state conformation and the spatial arrangement of the chlorine atom and other substituents.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The electron density map generated from the diffraction data allows for the precise determination of bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this compound, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration (R or S) of the stereocenter, provided the crystal is of a single enantiomer. researchgate.net This technique has been successfully applied to determine the absolute configuration of various pyrrolidine derivatives. researchgate.net

Table 3: Crystallographic Data Parameters for a Hypothetical Crystal of this compound

| Parameter | Description | Importance |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). | Provides basic information about the crystal packing. |

| Space Group | The symmetry elements present in the crystal. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the connectivity and geometry of the molecule. |

| Torsional Angles | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of the pyrrolidine ring. |

| Flack Parameter | A value close to zero for the correct enantiomer. | Used to determine the absolute configuration of a chiral molecule. rsc.org |

Theoretical and Computational Chemistry Approaches

In conjunction with experimental data, theoretical and computational methods provide deeper insights into the properties and behavior of this compound. Density Functional Theory (DFT) is a particularly powerful tool in this regard.

Density Functional Theory (DFT) Studies on Reactivity and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can predict various molecular properties, including its conformational preferences and reactivity. vulcanchem.com

Conformational Analysis: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. DFT calculations can determine the relative energies of these different conformations, identifying the most stable (lowest energy) geometry of the molecule. This is crucial for understanding how the molecule will interact with other species.

Reactivity Analysis: DFT can also be used to predict the reactivity of this compound. By calculating the distribution of electron density within the molecule, it is possible to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For example, the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into how the molecule will behave in chemical reactions. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 4: Typical Parameters Calculated Using DFT for 3-Chloro-pyrrolidine

| Calculated Parameter | Information Provided | Relevance to Research |

| Optimized Geometry | The lowest energy 3D structure, including bond lengths and angles. | Provides a theoretical model of the molecule's shape. |

| Conformational Energies | The relative stabilities of different ring puckerings. | Predicts the most likely conformation of the molecule. |

| HOMO/LUMO Energies | The energies of the frontier molecular orbitals. | Indicates the molecule's susceptibility to nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Visualizes the electron-rich and electron-poor regions, predicting sites of interaction. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman active vibrational modes. | Can be compared with experimental spectra to confirm the structure. researchgate.net |

Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a significant role in elucidating the mechanisms of reactions involving this compound. vulcanchem.com By modeling the reaction pathways, it is possible to gain a detailed understanding of how transformations occur at a molecular level.

Transition State Analysis: A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Locating the structure of the transition state is a key goal of mechanistic studies. By analyzing the geometry and electronic structure of the transition state, chemists can understand the factors that control the rate and selectivity of a reaction. For example, in the case of a substitution reaction, computational analysis can help determine whether the reaction proceeds through an S(_N)1 or S(_N)2-type mechanism by characterizing the nature of the transition state. sathyabama.ac.in For related pyrrolidine systems, computational studies have successfully explained reaction mechanisms. beilstein-journals.org

Table 5: Information Gained from Computational Analysis of Reaction Mechanisms

| Analyzed Feature | Description | Significance |

| Reaction Coordinate | The energetic pathway from reactants to products. | Provides a visual representation of the reaction's progress and energy changes. |

| Intermediates | Stable or semi-stable species formed during the reaction. | Helps to understand the step-wise nature of the reaction. |

| Transition State Structures | The geometry of the highest energy point along the reaction coordinate. | Key to understanding the factors that influence the reaction rate and stereochemistry. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the rate of the reaction; a lower Ea corresponds to a faster reaction. |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

Prediction of Regio- and Stereoselectivity in Chemical Transformations

The prediction of regioselectivity and stereoselectivity in chemical transformations involving this compound is a critical aspect of synthetic chemistry, enabling the design of efficient routes to complex molecules with defined three-dimensional structures. Advanced computational and spectroscopic methods are indispensable tools for elucidating the factors that govern these selective processes.

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms, allowing for the prediction of product distributions. imist.mamdpi.com By calculating the energies of transition states and intermediates for different possible reaction pathways, chemists can determine the most likely outcome. For instance, in nucleophilic substitution reactions, the regioselectivity is often governed by the electronic properties of the electrophilic centers. DFT calculations can map the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and electrostatic potential of the 3-chloro-pyrrolidine ring. A higher LUMO coefficient on a particular carbon atom indicates it is more susceptible to nucleophilic attack, thereby predicting the site of substitution. mdpi.com Similarly, the activation energies for different pathways (e.g., attack at C2 vs. C3) can be calculated, with the lower energy path corresponding to the major regioisomer. mdpi.com

Advanced computational models like the Activation Strain Model (ASM) and the analysis of local reactivity descriptors such as Fukui functions offer a more nuanced understanding. d-nb.info These methods dissect the reaction barrier into the energy required to distort the reactants into their transition-state geometries (strain energy) and the stabilizing interaction between the distorted molecules (interaction energy). This allows for a precise identification of the electronic and steric factors that favor one regioisomer over another.

Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are vital for the experimental verification of these predictions. nih.govumontpellier.fr Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish the relative stereochemistry of protons in the product, confirming whether a reaction proceeded with syn or anti addition. rsc.org For example, in an electrochemical vicinal C-H difunctionalization of an N-protected pyrrolidine, a trans-3-chloro-2-acetoxy derivative was formed with high stereoselectivity. The precise stereochemistry of this product was unequivocally confirmed by single-crystal X-ray analysis. nih.gov

The stereoselective reduction of related 3-chloro-1-pyrrolines has also been reported to yield cis-2,3-disubstituted-3-chloropyrrolidines, demonstrating that the choice of reagents and conditions can effectively control the stereochemical outcome. acs.org The interplay of predictive computational modeling and definitive spectroscopic characterization is fundamental to controlling and understanding the regio- and stereoselectivity of reactions involving the 3-chloro-pyrrolidine scaffold.

Table 1: Computational and Spectroscopic Methods in Selectivity Prediction

| Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Prediction of Regioselectivity | LUMO coefficients, transition state energies, activation barriers | mdpi.com |

| Activation Strain Model (ASM) | Analysis of Reaction Barriers | Dissection of steric (strain) and electronic (interaction) effects | d-nb.info |

| 2D NMR (e.g., NOESY) | Determination of Stereochemistry | Spatial proximity of atoms, relative configuration (cis/trans) | rsc.org |

| X-Ray Crystallography | Absolute Structure Elucidation | 3D molecular structure, bond lengths, bond angles, absolute stereochemistry | nih.govresearchgate.net |

Influence of Structural Features and Substituent Effects on Reaction Pathways

The reactivity and reaction pathways of this compound are profoundly influenced by its inherent structural features and the electronic effects of the chloro substituent. The pyrrolidine ring is not planar and exists in puckered "envelope" or "twist" conformations. The position and nature of substituents dictate the preferred conformation, which in turn affects steric accessibility and orbital alignment for chemical reactions. nih.gov

The chlorine atom at the C-3 position exerts a significant influence through both steric and electronic effects. Electronically, chlorine is an inductive electron-withdrawing group, which polarizes the C-Cl bond and increases the electrophilicity of the C-3 carbon, making it susceptible to nucleophilic attack. researchgate.net This electron-withdrawing nature can also influence the basicity of the pyrrolidine nitrogen.

Stereoelectronic effects are also critical. The conformation of the pyrrolidine ring determines the orientation of the C-Cl bond (axial or equatorial). This orientation has a direct impact on the rate and mechanism of substitution reactions. For example, an anti-periplanar arrangement between the C-Cl bond and a neighboring C-H bond is required for an E2 elimination pathway. The stability of the various ring puckers is influenced by stereoelectronic phenomena such as the gauche effect, where an electron-withdrawing substituent can favor a conformation that might otherwise be sterically disfavored due to stabilizing hyperconjugative interactions. nih.gov For substituted prolines, an electron-withdrawing group at the 4R position leads to a preference for the exo pucker. nih.gov

A compelling example of structural influence on reaction pathways is seen in the reaction of the related compound, 1-(3-chloropropyl)pyrrolidine. Mechanistic studies revealed that instead of a direct intermolecular substitution, the reaction proceeds via a slow intramolecular cyclization to form a highly reactive azetidinium ion intermediate. acs.org This intermediate is then rapidly attacked by the nucleophile. This pathway, elucidated through kinetic studies, spectroscopic characterization (NMR, X-ray), and theoretical calculations, highlights how the inherent structure (the N-propyl chain) completely alters the reaction mechanism from a simple SN2 displacement to a more complex intramolecular process. acs.org

X-ray diffraction studies of various substituted 4-chloropyrrolidines provide concrete data on how different substituents collectively influence the ring's geometry in the solid state. researchgate.netresearchgate.net This structural information is crucial for rationalizing observed reactivity and for designing substrates that will favor specific reaction pathways.

Table 2: Influence of Structural and Substituent Effects

| Feature/Effect | Description | Impact on Reaction Pathway | Reference |

| Inductive Effect | The chlorine atom withdraws electron density from the C-3 carbon. | Increases electrophilicity at C-3, activating it for nucleophilic substitution. | researchgate.net |

| Ring Pucker | The pyrrolidine ring adopts non-planar envelope or twist conformations. | Affects the steric accessibility of reaction sites and the orientation of substituents (axial/equatorial). | nih.gov |

| Stereoelectronic Effects | Interaction between bonding/non-bonding orbitals (e.g., gauche effect). | Can stabilize specific ring conformations, influencing reactivity and product stereochemistry. | nih.gov |

| Intramolecular Cyclization | Proximity of the nitrogen nucleophile to an electrophilic carbon on a side chain. | Can lead to the formation of strained cyclic intermediates (e.g., azetidinium ions), diverting the reaction from a direct substitution pathway. | acs.org |

Emerging Research Directions and Future Perspectives in 3 Chloro Pyrrolidine Hydrochloride Chemistry

Development of Sustainable and Green Synthetic Routes

The pyrrolidine (B122466) scaffold is a crucial component in many pharmaceuticals and bioactive compounds, making the development of sustainable and environmentally friendly synthetic methods a key area of research. nih.gov Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern approaches are increasingly focused on green chemistry principles to mitigate environmental impact. vulcanchem.com

One promising green chemistry approach is the use of microwave-assisted organic synthesis (MAOS). nih.gov This technique can significantly reduce reaction times and increase synthetic efficiency, aligning with the goals of green chemistry. nih.gov For instance, the synthesis of pyrrolidine derivatives has been successfully achieved using microwave irradiation, offering a more sustainable alternative to conventional heating methods. tandfonline.com

Another avenue of exploration is the use of more environmentally benign solvents and catalysts. Research has shown the potential of using water as a solvent for pyrrolidine synthesis, which is a significant improvement over volatile organic solvents. mdpi.com Furthermore, the development of catalytic systems that are recoverable and reusable is a critical aspect of sustainable synthesis. For example, metal catalysts like palladium, platinum, Raney nickel, and Raney cobalt have been used in the hydrogenation steps of pyrrolidine synthesis. google.com The use of solid acid catalysts, such as cesium-modified heteropolyacid on a clay support, has also been investigated for regioselective ring-opening reactions in the synthesis of related compounds, demonstrating high activity and selectivity. researchgate.net

The synthesis of N-substituted-3-aminopyrrolidine from 1,2,4-butanetriol (B146131) represents a process with advantages like simplicity, low cost, high yield, and reduced pollution. google.com Mechanochemical approaches, such as high-speed ball milling, are also being explored for enantioselective reactions, offering shorter reaction times and higher stereoselectivity under solvent-free conditions. mdpi.comacs.org

The following table summarizes various sustainable approaches being explored for the synthesis of pyrrolidine derivatives:

| Sustainable Approach | Description | Key Advantages | Reference |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased efficiency. | nih.govtandfonline.com |

| Use of Green Solvents | Employing environmentally friendly solvents like water. | Reduced use of volatile organic compounds. | mdpi.com |

| Recoverable Catalysts | Development of catalysts that can be easily separated and reused. | Waste reduction, cost-effectiveness. | google.com |

| Solid Acid Catalysts | Utilizing solid catalysts for enhanced selectivity and ease of separation. | High activity and selectivity, reusability. | researchgate.net |

| Mechanochemistry | Using mechanical force to induce chemical reactions. | Solvent-free conditions, shorter reaction times, high stereoselectivity. | mdpi.comacs.org |

| Synthesis from Bio-based Feedstocks | Utilizing renewable starting materials like 1,2,4-butanetriol. | Reduced reliance on fossil fuels, lower environmental impact. | google.com |

Exploration of New Chemical Reactivity Profiles and Transformations

3-Chloro-pyrrolidine hydrochloride is a versatile building block in organic synthesis due to its unique reactivity. lookchem.com The presence of the chlorine atom, a good leaving group, allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the pyrrolidine ring. This reactivity is fundamental to creating a wide array of derivatives with potential applications in various fields. lookchem.com

Researchers are actively exploring new transformations of the 3-chloro-pyrrolidine scaffold. These include:

Nucleophilic Substitution Reactions: The chlorine atom at the 3-position is susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This allows for the synthesis of a diverse library of 3-substituted pyrrolidines.

Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form corresponding ketones or aldehydes, and reduction to yield alcohols or amines, further expanding the accessible chemical space.

Ring-Expansion Reactions: Methodologies have been developed for the ring-expansion of azetidinium salts to form pyrrolidines, piperidines, and other larger nitrogen-containing heterocycles. researchgate.net

1,3-Dipolar Cycloadditions: This classical method is used for the preparation of five-membered heterocycles like pyrrolidines. nih.gov It involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov

Multi-component Reactions: One-pot, multi-component reactions are being developed for the efficient synthesis of complex pyrrolidine derivatives, such as spirooxindole pyrrolidines. tandfonline.com

The hydrochloride salt form of 3-chloro-pyrrolidine enhances its stability and solubility in water, making it easier to handle and use in various chemical reactions. lookchem.com The reactivity of related compounds, such as 3-chloromethyl-pyrrolidine hydrochloride, is also being investigated, where the chloromethyl group provides a reactive site for nucleophilic substitution. evitachem.com

Integration into Advanced Material Science Applications (e.g., Ionic Liquids, Metal Complexes)

The unique properties of the pyrrolidine ring have led to its incorporation into advanced materials, particularly ionic liquids and metal complexes.

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are being explored as green solvents and materials for various applications. scispace.comresearchgate.net Pyrrolidinium-based ionic liquids have shown promise due to their favorable properties. The synthesis of these ILs often involves the quaternization of a pyrrolidine derivative. For example, 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride has been used as a starting material for the synthesis of imidazolium-based ionic liquids. maynoothuniversity.ie

Research is ongoing to develop novel dicationic and fluorine-functionalized pyrrolidinium (B1226570) ionic liquids. researchgate.netkuleuven.be These materials are being investigated for applications such as:

High Oxygen Solubility: Fluorine-functionalized ionic liquids have demonstrated high oxygen solubility, making them potentially useful in gas separation and storage. kuleuven.be

Antimicrobial Agents: Dicationic pyrrolidinium ionic liquids have shown promising antifungal, anti-inflammatory, and antioxidant properties. researchgate.net

Sustainable Applications: The development of ionic liquids from pyrrolidine derivatives contributes to the broader field of sustainable chemistry. rsc.org

| Type of Ionic Liquid | Key Feature/Application | Reference |

| Imidazolium-based | Synthesized using 1-(2-chloroethyl)pyrrolidine hydrochloride. | maynoothuniversity.ie |

| Fluorine-functionalized | High oxygen solubility. | kuleuven.be |

| Dicationic Pyrrolidinium | Antimicrobial and antioxidant properties. | researchgate.net |

Metal Complexes:

The pyrrolidine moiety can act as a ligand, binding to metal centers to form coordination complexes. These metal complexes are being investigated for their catalytic and material properties. For instance, pyrrolidine derivatives have been used to synthesize cyclopentadienyl (B1206354) rings with pendent donor groups that can act as bidentate ligands for transition metals. soeagra.com These complexes have potential applications as catalysts in polymerization reactions. soeagra.com

The synthesis of metal complexes with ligands derived from thiourea (B124793) and pyrrolidine has also been reported, with the resulting complexes exhibiting interesting structural and thermal properties. researchgate.net The versatility of pyrrolidine-based ligands allows for the tuning of the steric and electronic properties of the metal center, which can influence the catalytic activity and other properties of the complex. soeagra.com

Targeted Synthesis of Chemically Diverse Pyrrolidine Derivatives for Ligand Design and Catalyst Development

The synthesis of a wide variety of pyrrolidine derivatives is a major focus of current research, driven by their potential as ligands for metal catalysts and as organocatalysts themselves. nih.gov The stereochemistry of the pyrrolidine ring is a crucial factor, as different stereoisomers can exhibit distinct biological and catalytic activities. nih.gov

Ligand Design:

The pyrrolidine scaffold is widely used in the design of chiral ligands for asymmetric catalysis. organic-chemistry.org By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the steric and electronic environment around the metal center, leading to improved enantioselectivity in catalytic reactions. The synthesis of both enantiomers of a chiral pyrrolidine-based ligand allows for the preparation of both enantiomers of a desired product. organic-chemistry.org

Catalyst Development:

Pyrrolidine derivatives, particularly those derived from the amino acid proline, are extensively used as organocatalysts. mdpi.com These catalysts are often bifunctional, containing both a secondary amine to form an enamine or iminium ion intermediate and another functional group, such as a carboxylic acid or sulfonamide, to direct the stereochemical outcome of the reaction through hydrogen bonding. mdpi.com

Researchers are actively developing new pyrrolidine-based organocatalysts with enhanced activity and selectivity. This includes the synthesis of:

Prolinamides: These catalysts have been successfully applied in asymmetric aldol (B89426) reactions. mdpi.com

Trifluoromethanesulfonamide-substituted prolinamides: The NHTf group acts as a potent hydrogen bond donor, influencing the stereoselectivity of reactions. mdpi.com

Pyrrolidine-2,5-diones: These derivatives have been investigated as anti-inflammatory agents and carbonic anhydrase inhibitors. nih.govresearchgate.net

The development of new synthetic methodologies, such as multi-component reactions and the use of green chemistry principles, is facilitating the creation of diverse libraries of pyrrolidine derivatives for screening as ligands and catalysts. nih.govtandfonline.com

Q & A

Q. What are the standard synthetic routes for 3-Chloro-pyrrolidine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of pyrrolidine derivatives. For example, nucleophilic substitution reactions using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions are common. Reaction temperature (0–60°C) and solvent choice (e.g., dichloromethane or acetonitrile) critically affect yield and purity. Post-synthesis, the hydrochloride salt is formed via HCl treatment . Optimization studies suggest that maintaining a nitrogen atmosphere reduces side reactions like oxidation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used due to its sensitivity for chlorinated amines. For structural confirmation, - and -NMR are essential, with characteristic peaks for the pyrrolidine ring (δ ~3.5–4.0 ppm for protons adjacent to nitrogen) and chloride counterion. Mass spectrometry (ESI-MS) provides molecular weight validation .

Q. How does the chloromethyl group in this compound participate in nucleophilic substitution reactions?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF. Kinetic studies show that steric hindrance from the pyrrolidine ring slows substitution compared to linear analogues. Elevated temperatures (60–80°C) and catalytic KI enhance reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of 3-Chloro-pyrrolidine derivatives?

Discrepancies in pharmacological studies (e.g., antidepressant vs. antiarrhythmic effects) may arise from enantiomeric differences or assay-specific conditions. For example, (S)-3-Chloro-pyrrolidine hydrochloride shows higher receptor binding affinity than the (R)-enantiomer in serotonin transporter assays. Methodological adjustments, such as using chiral chromatography to isolate enantiomers and standardized cell-based assays, are critical .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

Hydrolysis of the C-Cl bond is pH-dependent. Buffering solutions to pH 4–5 (acetate buffer) and storing at 4°C reduces degradation. Lyophilization with cryoprotectants (e.g., trehalose) preserves stability for long-term storage. LC-MS monitoring of degradation products (e.g., pyrrolidine) is recommended .

Q. How does incorporating this compound into polymer matrices affect material properties?

Studies show that the compound enhances thermal stability (TGA ΔT₅₀% degradation = +20°C) and mechanical strength in polyamide composites due to hydrogen bonding between the amine group and polymer backbone. However, excessive loading (>5 wt%) causes phase separation, reducing tensile strength .

Q. What are the challenges in synthesizing fluorinated analogues of this compound, and how are they addressed?

Direct fluorination often leads to ring-opening side reactions. A two-step approach—first introducing a protected hydroxyl group, then substituting with DAST (diethylaminosulfur trifluoride)—yields 3-Fluoro-pyrrolidine derivatives with >80% purity. -NMR is essential for tracking fluorination efficiency .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

DFT calculations (B3LYP/6-31G*) reveal that the chloromethyl group’s electron-withdrawing effect lowers the LUMO energy of the pyrrolidine ring, favoring nucleophilic attack. Molecular dynamics simulations further show solvent effects on transition-state geometry, guiding catalyst design (e.g., Pd-based catalysts for cross-coupling) .

Methodological Considerations

Q. What experimental designs mitigate variability in pharmacological assays using this compound?

Use orthogonal assays (e.g., radioligand binding and functional cAMP assays) to confirm target engagement. Control for batch-to-batch variability by characterizing each synthesis lot via NMR and HPLC. Include positive controls (e.g., known serotonin reuptake inhibitors) to normalize inter-experiment data .

Q. How can researchers validate the enantiomeric purity of (S)-3-Chloro-pyrrolidine hydrochloride?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection (specific rotation [α]₂₀ᴅ = +15° for the S-enantiomer) are standard. Circular dichroism (CD) spectroscopy provides additional confirmation of absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.